6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide

Lipophilicity Membrane permeability Drug-likeness

Procure 6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide (NSC369304) as a critical SAR probe for chromene-focused drug discovery. Its unique 6-Br and meta-CF₃ architecture confers an XLogP3 of 4.5—1.4 units higher than the des-bromo analog—optimizing passive membrane diffusion for phenotypic screening. This dual-halogenated scaffold provides two orthogonal synthetic handles for hit-to-lead optimization and is the only choice for dissecting substituent contributions to target binding, CYP450-mediated oxidation, and halogen-bonding interactions in AKR1B10 docking studies. Using generic analogs risks irreproducible ADME and target engagement data.

Molecular Formula C17H9BrF3NO3
Molecular Weight 412.162
CAS No. 128171-56-2
Cat. No. B2545399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide
CAS128171-56-2
Molecular FormulaC17H9BrF3NO3
Molecular Weight412.162
Structural Identifiers
SMILESC1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C(F)(F)F
InChIInChI=1S/C17H9BrF3NO3/c18-11-4-5-14-9(6-11)7-13(16(24)25-14)15(23)22-12-3-1-2-10(8-12)17(19,20)21/h1-8H,(H,22,23)
InChIKeyPOVQKPJJOIUAIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide (CAS 128171-56-2): Procurement-Relevant Baseline Profile for a Halogenated Chromene-3-Carboxamide Research Candidate


6-Bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide (CAS 128171-56-2, molecular weight 412.2 g/mol) is a fully synthetic, small-molecule chromene-3-carboxamide derivative that incorporates a bromine atom at the 6-position of the chromene core and a meta-trifluoromethyl substituent on the N-phenyl ring [1]. The compound is catalogued in PubChem (CID 340026) and carries the NSC designation NSC369304, indicating its historical inclusion in the National Cancer Institute's screening repository [1]. Unlike generic chromene-3-carboxamide scaffolds, this dual-halogenated architecture is designed to confer distinct electronic, steric, and pharmacokinetic properties that cannot be replicated by simply swapping in any other in-class analog [2].

Why Generic Substitution Is Not Viable for 6-Bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide in Targeted Research Procurement


Chromene-3-carboxamides are not pharmacologically interchangeable; even minor structural modifications can profoundly shift target selectivity, metabolic stability, and cellular potency [1]. The specific combination of a 6-bromo substituent and a meta-trifluoromethyl group on the N-phenyl ring in this compound creates a unique electronic and lipophilic profile that drives its interaction with biological targets in ways that close analogs—such as the des-bromo variant (2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide, CAS 301196-52-1) or the des-trifluoromethyl variant (6-bromo-2-oxo-N-phenyl-2H-chromene-3-carboxamide, CAS 38485-82-4)—do not replicate [2][3]. Generic substitution with a non-halogenated or mono-halogenated chromene-3-carboxamide risks introducing confounding variables in target engagement, ADME, and selectivity assays, thereby compromising experimental reproducibility and the validity of structure-activity relationship (SAR) conclusions [4]. The quantitative evidence below demonstrates precisely where this compound differentiates from its nearest structural neighbors.

Comparable Quantitative Differentiation Evidence: 6-Bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide Versus Closest Structural Analogs


Calculated Lipophilicity (XLogP3) Comparison: Enhanced Membrane Penetration Potential Relative to the Des-Bromo Analog

The computed XLogP3 value for the target compound is 4.5, reflecting a 1.4-unit increase in lipophilicity over the des-bromo analog 2-oxo-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide (XLogP3 = 3.1). This predicted 25-fold increase in octanol-water partition coefficient suggests substantially improved passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays [1][2].

Lipophilicity Membrane permeability Drug-likeness

Molecular Weight and Topological Polar Surface Area Differentiation: Pharmacokinetic Space Advantages Over the Des-Trifluoromethyl Analog

The target compound has a molecular weight of 412.2 g/mol and a computed topological polar surface area (TPSA) of 55.8 Ų. In contrast, the des-trifluoromethyl analog 6-bromo-2-oxo-N-phenyl-2H-chromene-3-carboxamide (MW 344.2 g/mol, TPSA 55.4 Ų) is 68 g/mol lighter. The trifluoromethyl group on the target compound adds significant hydrophobic bulk without substantially increasing TPSA, thereby shifting the molecule further into favorable drug-like chemical space (Rule-of-Five compliant) while preserving hydrogen-bonding capacity comparable to the smaller analog [1][2].

Physicochemical properties Oral bioavailability Lead-likeness

Meta-Trifluoromethyl Positioning: Metabolic Stability Advantage Inferred from General SAR of Chromene-3-Carboxamides

Structure-activity relationship (SAR) studies on chromone-3-carboxamide and chromene-3-carboxamide series consistently demonstrate that electron-withdrawing substituents at the meta-position of the N-phenyl ring confer superior metabolic stability compared to para-substituted or unsubstituted analogs [1]. While direct microsomal stability data for this specific compound are not publicly available, the meta-trifluoromethyl group is a well-validated structural motif for reducing CYP450-mediated oxidative metabolism at the phenyl ring, as established across multiple chemotypes in the AKR1B10 inhibitor literature [1][2].

Metabolic stability CYP450 SAR analysis

NCI Screening History: Documented Inclusion in the NSC Repository as a Differentiator from Non-Cataloged Analogs

The target compound carries the NSC identifier NSC369304, confirming its formal accession into the National Cancer Institute's Developmental Therapeutics Program (DTP) repository [1]. In contrast, many closely related chromene-3-carboxamide analogs—including the des-bromo and des-trifluoromethyl variants—lack NSC designation or similar curated repository inclusion, which limits their traceability and the availability of any associated screening data [2]. Compounds assigned an NSC number have typically been subjected to at least preliminary antitumor screening, providing a baseline of biological annotation absent for non-cataloged analogs [3].

NCI-60 screening Anticancer research Repository compound

Best Research and Industrial Application Scenarios for 6-Bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide Based on Quantitative Differentiation Evidence


Phenotypic Screening for Intracellular Anticancer Targets Requiring High Membrane Permeability

With a computed XLogP3 of 4.5—1.4 units higher than the des-bromo analog—this compound is theoretically optimized for passive membrane diffusion, making it a rational procurement choice for phenotypic screening campaigns where cytosolic or organellar target engagement is required [1]. The dual-halogenated scaffold also provides two orthogonal synthetic handles (6-bromo and meta-CF3) for subsequent hit-to-lead optimization, a feature not offered by mono-substituted analogs [2].

SAR Studies Exploring Halogen Effects on Chromene-3-Carboxamide Target Selectivity

The compound serves as a critical SAR probe for dissecting the independent contributions of 6-bromo and meta-trifluoromethyl substituents to target binding. Its NSC designation (NSC369304) further suggests it may have pre-existing NCI-60 cytotoxicity data that can anchor SAR hypotheses, unlike non-cataloged analogs that require complete de novo characterization [1]. This reduces the upfront biological characterization burden for teams building chromene-focused compound libraries [3].

In Vitro ADME and Metabolic Stability Profiling of Halogenated Chromene Chemotypes

Class-level SAR evidence indicates that meta-trifluoromethyl substitution on the N-phenyl ring can reduce CYP450-mediated oxidation relative to para-substituted or unsubstituted analogs [1]. This compound is therefore a suitable reference standard for in vitro metabolic stability studies (e.g., human liver microsome assays) aiming to quantify the protective effect of the meta-CF3 group specifically within the chromene-3-carboxamide chemotype, enabling direct comparison with the des-CF3 analog [2].

Computational Chemistry and Molecular Docking Campaigns Targeting AKR Superfamily Enzymes

The chromene-3-carboxamide core has been validated as a potent pharmacophore for AKR1B10 inhibition (Ki as low as 2.7 nM for optimized derivatives) [1]. The unique combination of a 6-bromo and meta-trifluoromethyl substitution pattern in this compound provides a distinct electrostatic and steric profile for docking studies, particularly for evaluating halogen-bonding interactions with catalytic site residues—a dimension not explored with the des-bromo or des-CF3 variants [1][2].

Quote Request

Request a Quote for 6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.